molecular formula C16H11BrO5S B357109 (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 622812-62-8

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B357109
CAS No.: 622812-62-8
M. Wt: 395.2g/mol
InChI Key: VYLWXIZHVLFEOP-NVNXTCNLSA-N
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Description

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromobenzylidene group, a dihydrobenzofuran core, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves several key steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran derivative.

    Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group on the benzofuran ring with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the bromobenzylidene group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biomolecules.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group can form covalent bonds with nucleophilic sites on proteins, while the benzofuran core can engage in non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
  • (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
  • (Z)-2-(2-iodobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Uniqueness

What sets (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate apart from similar compounds is the presence of the bromine atom. Bromine’s unique electronic and steric properties can influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO5S/c1-23(19,20)22-11-6-7-12-14(9-11)21-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLWXIZHVLFEOP-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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